molecular formula C6H5BrN2S B13437026 5-Bromo-2-methylthieno[2,3-c]pyrazole

5-Bromo-2-methylthieno[2,3-c]pyrazole

Cat. No.: B13437026
M. Wt: 217.09 g/mol
InChI Key: LQROLNFGQNIWKK-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthieno[2,3-c]pyrazole is a heterocyclic compound that features a thieno[2,3-c]pyrazole core with a bromine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylthieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with hydrazine derivatives under specific conditions to form the thieno[2,3-c]pyrazole ring system. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylthieno[2,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyrazole derivatives, while cycloaddition reactions can produce fused ring systems with enhanced properties .

Scientific Research Applications

5-Bromo-2-methylthieno[2,3-c]pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthieno[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-methylthieno[2,3-c]pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties.

Properties

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

5-bromo-2-methylthieno[2,3-c]pyrazole

InChI

InChI=1S/C6H5BrN2S/c1-9-3-4-2-5(7)10-6(4)8-9/h2-3H,1H3

InChI Key

LQROLNFGQNIWKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(SC2=N1)Br

Origin of Product

United States

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